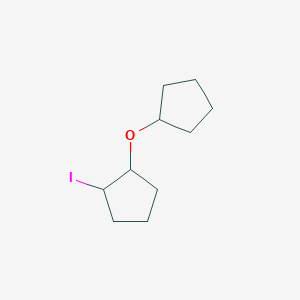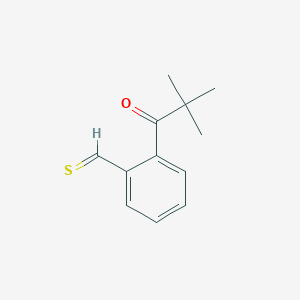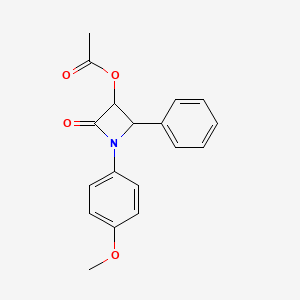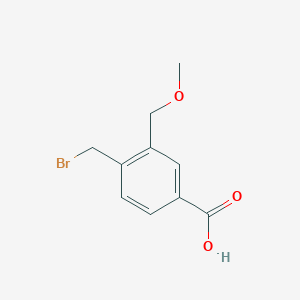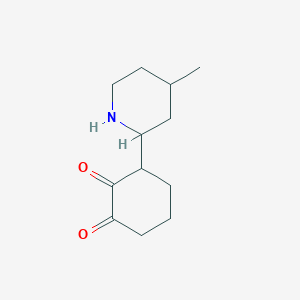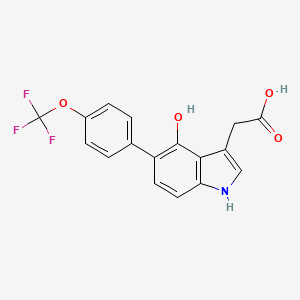
4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The indole core can interact with multiple receptors, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the trifluoromethoxy group.
4-Hydroxyindole-3-acetic acid: Another indole derivative with hydroxyl and carboxyl groups but without the trifluoromethoxy substitution.
Uniqueness: 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H12F3NO4 |
|---|---|
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
2-[4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-11-3-1-9(2-4-11)12-5-6-13-15(16(12)24)10(8-21-13)7-14(22)23/h1-6,8,21,24H,7H2,(H,22,23) |
Clé InChI |
KFZXGJWFTPVFAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3CC(=O)O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


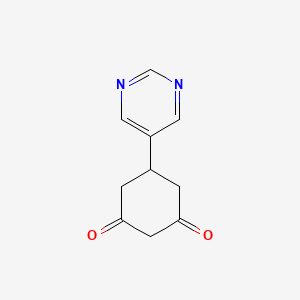
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
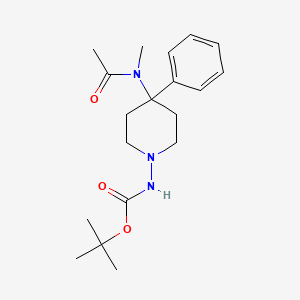
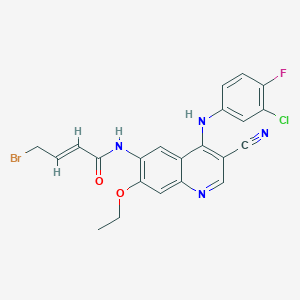

![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)


